(2'OMe-5'P-A)pG

RNA conformational analysis dinucleotide base stacking NMR spectroscopy

Researchers requiring Cap-1 mRNA for immune evasion need 2'-O-methylated dinucleotides; unmodified pApG triggers innate immune sensors. (2'OMe-5'P-A)pG delivers: • Cap-1 building block: 2'-O-methylation reduces RIG-I binding ~200-fold vs Cap-0. • TLR7 antagonist: suppresses IFN-α/IL-6 induction in human PBMCs. • Biophysical probe: altered base stacking aids duplex stability studies. High-purity (≥98%) lyophilized powder, characterized by HPLC/NMR, available in research quantities for global shipping.

Molecular Formula C21H28N10O14P2
Molecular Weight 706.5 g/mol
Cat. No. B13710641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2'OMe-5'P-A)pG
Molecular FormulaC21H28N10O14P2
Molecular Weight706.5 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O
InChIInChI=1S/C21H28N10O14P2/c1-40-14-13(8(3-41-46(35,36)37)44-20(14)30-5-26-9-15(22)24-4-25-16(9)30)45-47(38,39)42-2-7-11(32)12(33)19(43-7)31-6-27-10-17(31)28-21(23)29-18(10)34/h4-8,11-14,19-20,32-33H,2-3H2,1H3,(H,38,39)(H2,22,24,25)(H2,35,36,37)(H3,23,28,29,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
InChIKeyXQBFQZRTNDQTOK-XPWFQUROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2'OMe-5'P-A)pG Overview


(2'OMe-5'P-A)pG is a chemically synthesized dinucleotide comprising a 5'-phosphorylated adenosine residue linked to a guanosine residue via a 3'→5' phosphodiester bond, with a 2'-O-methyl modification on the adenosine ribose . This compound belongs to the class of modified ribonucleotides and serves as a monomeric raw material for nucleic acid synthesis . Its structural features—5'-terminal phosphorylation combined with 2'-O-methylation—position it at the intersection of two critical biochemical domains: mRNA cap analog synthesis, where 2'-O-methylation distinguishes Cap-1 from Cap-0 structures, and innate immune modulation, where 2'-O-methylated RNA acts as a potent Toll-like receptor 7 (TLR7) antagonist [1].

(2'OMe-5'P-A)pG: Why Substitutes Fail


Generic substitution of (2'OMe-5'P-A)pG with unmodified pApG or analogs lacking the 2'-O-methyl group fails because the 2'-O-methylation fundamentally alters both the compound's conformational properties and its biological recognition profile. NMR and circular dichroism studies on the related phosphate-methylated r(ApG) dimer demonstrate that introduction of the 2'-O-methyl group, in combination with backbone modification, reduces base stacking propensity and alters the preference for specific backbone rotamers compared to the natural analog [1]. More critically, 2'-O-methyl modification converts RNA from a TLR7 agonist into a TLR7 antagonist, as demonstrated by Robbins et al., where 2'OMe-modified RNA significantly reduces interferon-alpha and interleukin-6 induction in human peripheral blood mononuclear cells [2]. Furthermore, structural studies reveal that 2'-O-methylation of the 5'-terminal nucleotide (the Cap-1 feature) weakens RIG-I binding affinity by approximately 200-fold relative to Cap-0 RNA, fundamentally altering innate immune recognition [3]. These divergent functional properties mean that unmodified pApG cannot recapitulate the immunomodulatory or capping behavior of (2'OMe-5'P-A)pG.

(2'OMe-5'P-A)pG: Differentiation Evidence


Reduced Base Stacking Propensity

Quaedflieg et al. synthesized and characterized six pairs of phosphate-methylated RNA dinucleotides stabilized by a 2'-O-methyl group in the 5'-terminal residue, including r(ApG) with 2'-O-methyl and phosphate-methyl modifications. NMR J-coupling analysis revealed that the central C4'-C5' (γ) and C5'-O5' (β) bonds in the modified dimers show reduced preference for the γ+ and βt rotamers compared to their natural analogs, indicating diminished base stacking upon introduction of the 2'-O-methyl group [1]. Circular dichroism analysis confirmed substantially reduced molecular ellipticities in the modified dimers compared to natural counterparts, further corroborating reduced base stacking [1].

RNA conformational analysis dinucleotide base stacking NMR spectroscopy

TLR7 Antagonism

Robbins et al. demonstrated that 2'-O-methyl (2'OMe)-modified RNA acts as a potent antagonist of immunostimulatory RNA, functioning as an inhibitor of Toll-like receptor 7 (TLR7). The study showed that 2'OMe RNA significantly reduces both interferon-alpha (IFN-α) and interleukin-6 (IL-6) induction by the small-molecule TLR7 agonist loxoribine in human peripheral blood mononuclear cells (PBMCs) and in murine Flt3L dendritic cells [1]. This antagonism does not require direct incorporation of 2'OMe nucleotides into the immunostimulatory RNA or annealing as a complementary strand to form a duplex [1].

TLR7 antagonism innate immunity cytokine inhibition

RIG-I Binding Affinity Reduction

Schuberth-Wagner et al. provided structural and mechanistic evidence that m7G capping works synergistically with 2'-O-methylation to weaken RIG-I RNA affinity by 200-fold and lower ATPase activity [1]. The study showed that while Cap-0 (m7G-capped) and 5'ppp double-stranded RNAs bind to RIG-I with nearly identical Kd values and activate RIG-I's ATPase and cellular signaling response to similar extents, the additional 2'-O-methylation present in Cap-1 structures dramatically reduces RIG-I recognition [1]. This 200-fold reduction in binding affinity represents a quantitative differentiation between Cap-0 and Cap-1 structural features.

RIG-I innate immune evasion mRNA capping

Stabilized Phosphodiester Linkages

Mass spectrometry collision-induced dissociation (CID) studies comparing fully 2'-O-methyl-modified oligonucleotides with DNA (2'-H) and RNA (2'-OH) analogs demonstrated that 2'-OMe substitution stabilizes the phosphodiester linkage with respect to fragmentation relative to both DNA and RNA oligomers [1]. For modified mix-mer anions composed of DNA nucleotides mixed with 2'-F-substituted nucleotides or DNA nucleotides mixed with 2'-OMe and 2'-F substituted nucleotides, cleavage was inhibited at the 2'-OMe-modified positions under ion-trap CID conditions [1].

oligonucleotide stability mass spectrometry phosphodiester fragmentation

(2'OMe-5'P-A)pG Applications


Cap-1 mRNA Analog Synthesis

(2'OMe-5'P-A)pG serves as a key building block for constructing Cap-1 mRNA structures, where the 2'-O-methyl group on the adenosine residue (the first transcribed nucleotide) provides the critical Cap-1 methylation feature. As demonstrated by Schuberth-Wagner et al., this 2'-O-methylation works synergistically with m7G capping to reduce RIG-I binding affinity by approximately 200-fold compared to Cap-0 structures, thereby enabling immune evasion [1]. Researchers developing mRNA therapeutics or vaccines should prioritize (2'OMe-5'P-A)pG when Cap-1 structure is required to minimize innate immune activation and enhance translational efficiency in vivo.

TLR7-Antagonistic Oligonucleotide Design

Based on the finding by Robbins et al. that 2'OMe-modified RNA acts as a potent TLR7 antagonist, significantly reducing IFN-α and IL-6 induction in human PBMCs [1], (2'OMe-5'P-A)pG is suitable for incorporation into oligonucleotide sequences designed to suppress TLR7-mediated immune stimulation. This application is particularly relevant for developing therapeutic oligonucleotides intended for autoimmune or inflammatory conditions where TLR7 overactivation contributes to disease pathology.

RNA Duplex Conformational Studies

Quaedflieg et al. demonstrated that 2'-O-methyl modification combined with backbone methylation reduces base stacking propensity and alters backbone rotamer preferences in dinucleotides [1]. (2'OMe-5'P-A)pG is therefore valuable for biophysical investigations examining how 2'-O-methylation affects RNA duplex stability, hybridization kinetics, and three-dimensional conformation. Researchers studying antisense oligonucleotide target affinity or siRNA guide strand design can use this compound as a defined model system to quantify the contribution of 2'-O-methylation to overall duplex thermodynamics.

LC-MS Reference Standard

Gao and McLuckey's CID fragmentation studies established that 2'-OMe substitution stabilizes phosphodiester linkages against gas-phase fragmentation compared to DNA and RNA analogs, with cleavage inhibited specifically at 2'-OMe-modified positions under ion-trap CID conditions [1]. (2'OMe-5'P-A)pG can serve as a well-defined, low-molecular-weight reference standard for developing and validating LC-MS/MS methods for characterizing larger 2'-O-methylated therapeutic oligonucleotides, aiding in impurity profiling and sequence confirmation workflows.

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